3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile
Overview
Description
3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the chloro and nitrile groups in its structure suggests it may have unique reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate precursors to form the imidazo[1,2-a]pyrazine core, followed by functionalization to introduce the chloro and nitrile groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine or other functional groups.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield an amino derivative, while reduction of the nitrile group may produce an amine.
Scientific Research Applications
3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its biological activity is studied to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The chloro and nitrile groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the substituents and their positions.
Imidazo[1,2-a]pyrimidines: Another class of compounds with a related core structure, often studied for their medicinal properties.
Uniqueness
3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile is unique due to the specific combination of the chloro and nitrile groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c10-7-5-12-8-6-13(3-4-14(7)8)9(15)1-2-11/h5H,1,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWPSVAOTBKJCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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